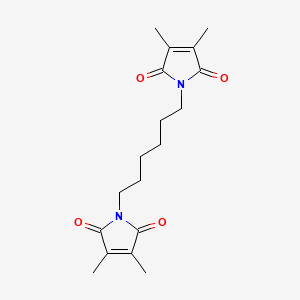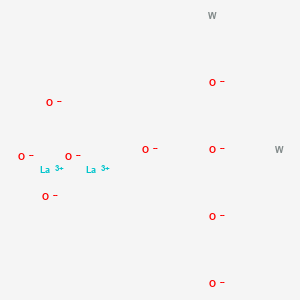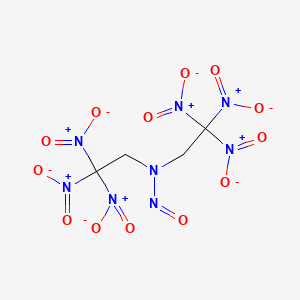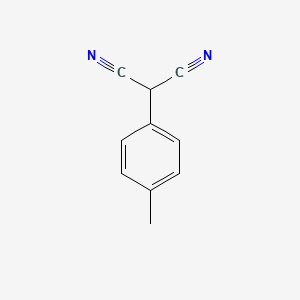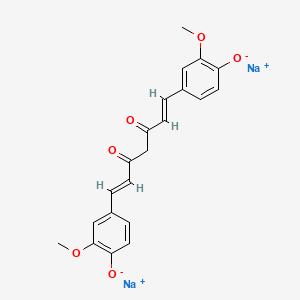
1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione disodium salt is a compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione disodium salt typically involves the reaction of vanillin with acetone in the presence of a base to form the intermediate compound, which is then further reacted with sodium hydroxide to form the disodium salt. The reaction conditions usually include controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperature and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione disodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Used in the development of new materials and products, including pharmaceuticals and cosmetics.
Mécanisme D'action
The mechanism of action of 1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione disodium salt involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways involved in inflammation, oxidative stress, and cell proliferation. The compound’s effects are mediated through its ability to interact with proteins, enzymes, and other biomolecules, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Curcumin: The parent compound from which 1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione disodium salt is derived.
Tetrahydrocurcumin: A reduced form of curcumin with similar properties.
Diferuloylmethane: Another curcumin derivative with distinct chemical properties.
Uniqueness
This compound is unique due to its disodium salt form, which enhances its solubility and stability compared to other curcumin derivatives. This makes it more suitable for various applications, including pharmaceutical formulations and industrial uses.
Propriétés
Numéro CAS |
36557-16-1 |
|---|---|
Formule moléculaire |
C21H18Na2O6 |
Poids moléculaire |
412.3 g/mol |
Nom IUPAC |
disodium;2-methoxy-4-[(1E,6E)-7-(3-methoxy-4-oxidophenyl)-3,5-dioxohepta-1,6-dienyl]phenolate |
InChI |
InChI=1S/C21H20O6.2Na/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2;;/h3-12,24-25H,13H2,1-2H3;;/q;2*+1/p-2/b7-3+,8-4+;; |
Clé InChI |
MYIQANSQHADCLI-SAVPNDSOSA-L |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)[O-])OC)[O-].[Na+].[Na+] |
SMILES canonique |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)[O-])OC)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


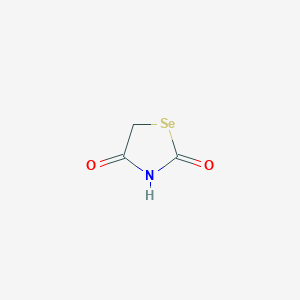
![Acetic acid;2,6-dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14679256.png)
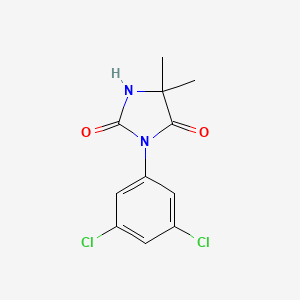
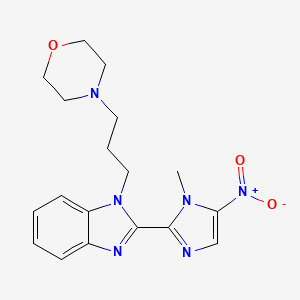
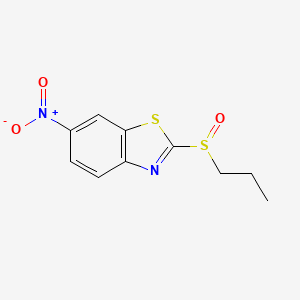
![13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,4,8-trimethyl-](/img/structure/B14679293.png)
